Methyl 3-bromo-5-(difluoromethyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, featuring a bromine atom and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method includes the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these industrial methods are often proprietary and tailored to the production capabilities of the manufacturing facility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl 3-bromo-5-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a difluoromethyl group.
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate: Contains both fluorine and trifluoromethyl groups, offering different chemical properties.
Uniqueness
Methyl 3-bromo-5-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This combination of substituents provides distinct advantages in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 3-bromo-5-(difluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOGFABUVBCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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